N,N-Dimethyl-2-benzylbenzenemethanamine
Description
Properties
Molecular Formula |
C16H19N |
|---|---|
Molecular Weight |
225.33g/mol |
IUPAC Name |
1-(2-benzylphenyl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C16H19N/c1-17(2)13-16-11-7-6-10-15(16)12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3 |
InChI Key |
PJCWHWYSDUBFFR-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=CC=C1CC2=CC=CC=C2 |
Canonical SMILES |
CN(C)CC1=CC=CC=C1CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Physicochemical Differences
- Solubility : this compound is less water-soluble than N,N-Dimethylbenzylamine due to its extended aromatic system.
- Thermal Stability : Quaternary ammonium derivatives decompose at >250°C, whereas tertiary amines like N,N-Dimethyl-2-phenylethanamine remain stable up to 300°C .
Q & A
Q. What are the optimal synthetic routes for N,N-Dimethyl-2-benzylbenzenemethanamine, and how can reaction yields be improved?
- Methodological Answer : The synthesis can leverage reductive amination or palladium-catalyzed hydrogenation. For example, Pd/C-catalyzed hydrogenation of intermediates (e.g., Schiff bases) under H₂ atmosphere in methanol at room temperature may yield the target compound . Optimize reaction parameters such as solvent polarity (e.g., ethanol for reflux ), catalyst loading (5–10% Pd/C), and reaction time (18–24 hours). Monitor progress via TLC or HPLC, and purify using column chromatography with ethyl acetate/hexane gradients. Yield improvements may involve inert atmosphere conditions (N₂/Ar) to prevent oxidation.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign methyl (δ ~2.2–2.5 ppm) and benzyl aromatic protons (δ ~6.5–7.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ via ESI-MS) .
- IR Spectroscopy : Identify N-H stretches (if present) and aromatic C-H bends .
Cross-reference data with PubChem or CAS Common Chemistry entries for validation .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; in case of exposure, rinse skin with soap/water and eyes with saline for 15 minutes . Store in airtight containers away from light and moisture, as recommended for structurally similar amines .
Q. How can researchers validate the purity of this compound for regulatory compliance?
- Methodological Answer : Perform HPLC with a C18 column (acetonitrile/water mobile phase) and compare retention times to certified reference standards (e.g., USP-grade materials) . Use spike recovery tests (98–102% acceptance range) and Karl Fischer titration for water content analysis.
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR shifts) during characterization be resolved?
- Methodological Answer :
- Cross-Validation : Repeat analyses using alternative solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .
- Computational Prediction : Compare experimental NMR data with DFT-calculated chemical shifts (software: Gaussian, ORCA) .
- Purity Check : Recrystallize or use preparative HPLC to remove impurities affecting spectral clarity .
Q. What computational strategies predict the pharmacokinetic and toxicity profiles of this compound?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier penetration, and hepatotoxicity .
- Molecular Docking : Perform in silico docking (AutoDock Vina) to assess interactions with targets (e.g., neurotransmitter receptors) .
- DFT Analysis : Calculate electrostatic potentials and HOMO-LUMO gaps to predict reactivity and stability .
Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., methoxy, halogen groups) on the benzyl or benzene rings .
- Bioassay Screening : Test analogs in receptor-binding assays (e.g., serotonin/dopamine transporters) with positive controls.
- Data Analysis : Use multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity .
Q. What strategies improve the aqueous solubility or stability of this compound?
- Methodological Answer :
- Salt Formation : Prepare hydrochloride salts via HCl/Et₂O treatment .
- Co-Solvent Systems : Use cyclodextrins or PEG-based formulations.
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze by HPLC-MS to identify degradation pathways .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Reproducibility Checks : Replicate literature methods with strict control of catalysts (e.g., Pd/C activation status) and moisture levels .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-reduced intermediates) that may lower yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
